molecular formula C21H23ClN4O2 B2957959 2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1286699-78-2

2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B2957959
CAS RN: 1286699-78-2
M. Wt: 398.89
InChI Key: LZPDLNZFZKKMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C21H23ClN4O2 and its molecular weight is 398.89. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Applications

  • Chloroacetamide Herbicides : Compounds like alachlor and metazachlor, which share a chloroacetamide moiety similar to the compound , are used as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. These applications suggest potential agricultural uses for related chloroacetamide derivatives in crop protection and weed management (Weisshaar & Böger, 1989).

Antipsychotic Research

  • Novel Antipsychotic Agents : Studies on pyrazol-5-ols, which are structurally related to the compound , have identified potential antipsychotic activities without the typical interaction with dopamine receptors found in existing antipsychotic drugs. This suggests the compound's structural framework might offer a novel pathway for developing new antipsychotic medications (Wise et al., 1987).

Molecular Structure Analysis

  • Molecular Conformations : Research on derivatives of 4-antipyrine, a compound related to the query, explores different molecular conformations and their implications for biological activity. This area of study could be relevant for understanding how slight modifications in molecular structure, such as those in the compound of interest, affect its biological and chemical properties (Narayana et al., 2016).

Coordination Chemistry

  • Pyrazole-acetamide Coordination Complexes : Studies on pyrazole-acetamide derivatives forming coordination complexes with metal ions offer insights into the compound's potential for forming novel materials with specific electronic or catalytic properties. Such complexes have been investigated for their antioxidant activity, hinting at possible biomedical applications (Chkirate et al., 2019).

Synthetic Chemistry

  • N-Acetylcarbamate Potassium Salts : The development of reagents for the synthesis of N-alkylacetamides and carbamates, based on acetamide functionality similar to the target compound, underlines the importance of such chemical structures in synthesizing a wide range of organic molecules, potentially including pharmaceuticals and agrochemicals (Sakai et al., 2022).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-25(2)21-19(16-7-9-17(22)10-8-16)13-26(24-21)14-20(27)23-12-15-5-4-6-18(11-15)28-3/h4-11,13H,12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPDLNZFZKKMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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